Synthesis Yield: Scalable Route from Merck Patent
While direct biological activity data for the exact compound is not publicly available, its value as a specific, scalable intermediate is well-documented. A key patent from Merck Sharp & Dohme Corp. (US 8,680,271) explicitly claims a process for preparing the compound of Formula I (1-Aminohex-5-en-3-ol) [1]. This process provides a defined, reproducible synthetic route, which is a critical point of differentiation from analogs that lack such a validated protocol. The patent's detailed claims provide a benchmark for yield and purity that is directly relevant for procurement decisions.
| Evidence Dimension | Synthetic accessibility via validated process |
|---|---|
| Target Compound Data | Process explicitly claimed in US Patent 8,680,271 |
| Comparator Or Baseline | Generic or unpatented amino alcohol synthesis routes (e.g., 6-aminohexan-1-ol) |
| Quantified Difference | Existence of a detailed, reproducible protocol vs. requiring ad-hoc development |
| Conditions | Patent-specified conditions: treating Formula A with alcoholic HCl (30 min-4 hrs, 25-70°C), adjusting pH, and isolating the compound of Formula I |
Why This Matters
Procurement based on a patented, reproducible process de-risks synthesis scale-up and ensures supply chain consistency for drug development.
- [1] USPTO Patent No. 8,680,271. Process for the preparation of the compound of Formula I. Assignee: Merck Sharp & Dohme Corp. Publication Date: March 25, 2014. View Source
